REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][NH:8][N:7]=1)=[O:5])[CH3:2].I[CH:12]([CH3:14])[CH3:13].CC[O-].[Na+].CC(O)=O>C1COCC1.O>[CH2:1]([O:3][C:4]([C:6]1[CH:10]=[CH:9][N:8]([CH:12]([CH3:14])[CH3:13])[N:7]=1)=[O:5])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C1=NNC=C1
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
|
CC[O-].[Na+]
|
Name
|
|
Quantity
|
10.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
This solution was then heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 h
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
this mixture was extracted with EtOAc (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic was washed with sat. aq. NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic was dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=NN(C=C1)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28.7 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |